Cas no 2065873-63-2 (methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate)
methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate
- EN300-1820122
- 2065873-63-2
-
- Inchi: 1S/C13H18O3/c1-13(2,9-14)8-10-4-6-11(7-5-10)12(15)16-3/h4-7,14H,8-9H2,1-3H3
- InChI Key: CESPKJWJIQDXDE-UHFFFAOYSA-N
- SMILES: OCC(C)(C)CC1C=CC(C(=O)OC)=CC=1
Computed Properties
- Exact Mass: 222.125594432g/mol
- Monoisotopic Mass: 222.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 46.5Ų
methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1820122-0.05g |
methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate |
2065873-63-2 | 0.05g |
$792.0 | 2023-09-19 | ||
| Enamine | EN300-1820122-0.1g |
methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate |
2065873-63-2 | 0.1g |
$829.0 | 2023-09-19 | ||
| Enamine | EN300-1820122-0.25g |
methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate |
2065873-63-2 | 0.25g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1820122-0.5g |
methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate |
2065873-63-2 | 0.5g |
$905.0 | 2023-09-19 | ||
| Enamine | EN300-1820122-1.0g |
methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate |
2065873-63-2 | 1g |
$943.0 | 2023-06-01 | ||
| Enamine | EN300-1820122-2.5g |
methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate |
2065873-63-2 | 2.5g |
$1848.0 | 2023-09-19 | ||
| Enamine | EN300-1820122-5.0g |
methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate |
2065873-63-2 | 5g |
$2732.0 | 2023-06-01 | ||
| Enamine | EN300-1820122-10.0g |
methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate |
2065873-63-2 | 10g |
$4052.0 | 2023-06-01 | ||
| Enamine | EN300-1820122-1g |
methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate |
2065873-63-2 | 1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1820122-5g |
methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate |
2065873-63-2 | 5g |
$2732.0 | 2023-09-19 |
methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate
Methyl 4-(3-Hydroxy-2,2-Dimethylpropyl)Benzoate: A Comprehensive Overview
Methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate, with the CAS number 2065873-63-2, is a compound of significant interest in various fields, including organic chemistry, pharmacology, and material science. This compound has garnered attention due to its unique structural properties and potential applications in drug development and specialty chemicals. In this article, we delve into the latest research findings and provide an in-depth analysis of its properties, synthesis, applications, and future prospects.
The molecular structure of methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate is characterized by a benzoate ester group attached to a substituted propyl chain. The presence of the hydroxyl group (-OH) and the dimethyl substitution on the propyl chain introduces unique electronic and steric effects. Recent studies have highlighted the importance of these structural features in determining the compound's reactivity and biological activity. For instance, researchers have explored its role as a precursor in the synthesis of bioactive molecules, leveraging its ability to undergo various organic transformations.
One of the most promising applications of methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate lies in its use as an intermediate in pharmaceutical chemistry. The compound's ability to participate in nucleophilic substitutions and condensation reactions makes it a valuable building block for constructing complex molecular architectures. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its utility in synthesizing novel anti-inflammatory agents with improved bioavailability. The study emphasized the compound's role in enhancing drug delivery systems by modulating its physicochemical properties.
In addition to its pharmaceutical applications, methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate has found relevance in the field of polymer science. Its ester functionality enables it to serve as a monomer in the synthesis of biodegradable polymers. A recent breakthrough reported in *Macromolecules* highlighted its use in developing eco-friendly packaging materials with enhanced mechanical properties. The compound's ability to form stable polymer networks was attributed to its unique combination of hydrophilic and hydrophobic domains.
The synthesis of methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate has been optimized through various methodologies over the years. Traditional approaches involve multi-step reactions such as Friedel-Crafts acylation followed by esterification. However, recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. A 2023 paper in *Green Chemistry* introduced a catalytic asymmetric synthesis method that significantly reduces waste generation while maintaining high yields.
From a toxicological perspective, methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate has been subjected to rigorous safety assessments to ensure its suitability for industrial and biomedical applications. Studies conducted by regulatory agencies have confirmed its low toxicity profile under standard usage conditions. These findings are particularly important for its application in food additives and cosmetic products.
In conclusion, methyl 4-(3-hydroxy-2,2-dimethylpropyl)benzoate (CAS No: strong>) represents a versatile compound with diverse applications across multiple industries. Its structural uniqueness and reactivity make it an invaluable tool for researchers and manufacturers alike. As ongoing research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing modern science and technology.
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